molecular formula C25H25N5 B1229048 N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine

N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine

Cat. No.: B1229048
M. Wt: 395.5 g/mol
InChI Key: FPSNRFFFQDOELT-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-(pyridin-3-yl)quinazolin-4-amine is a member of the class of quinazolines that is quinazoline which is substituted by a pyridin-3-yl group and a (1-benzylpiperidin-4-yl)nitrilo group at positions 2 and 4, respectively. It is a member of piperidines, a member of quinazolines, a member of pyridines, a secondary amino compound, a tertiary amino compound and an aromatic amine.

Scientific Research Applications

Dopamine and Serotonin Receptor Antagonism

N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine is explored for its potential role as a dopamine D-2 and serotonin 5-HT2 receptor antagonist. This class of compounds has shown promise in various studies, with some derivatives demonstrating potent receptor affinity and central 5-HT2 receptor antagonism. Notably, certain derivatives within this chemical family resemble the pharmacological profile of atypical neuroleptics like clozapine, offering potential applications in neuropsychiatric disorder treatments (Perregaard et al., 1992).

Allosteric Modulation of Dopamine Transporter

Research has identified compounds within this family as allosteric modulators of the dopamine transporter (DAT). These findings are significant in understanding dopaminergic neurotransmission and could lead to the development of novel therapeutic agents for disorders involving dopamine system dysregulation, such as Parkinson's disease and certain psychiatric disorders (Pariser et al., 2008).

Applications in Tumor Angiogenesis Imaging

A derivative of this chemical class, (R,S)-N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-((1-methyl-3-piperidinyl)methoxy)-4-quinazolinamine (PAQ), has been developed and evaluated for its potential as an in vivo tracer of VEGFR-2 expression in solid tumors. This application is crucial for imaging tumor angiogenesis, providing insights into cancer progression and treatment efficacy (Samén et al., 2009).

Development of Alpha 1-Adrenoceptor Antagonists

Studies have explored the potential of N-arylpiperazinyl-N'-propylamino derivatives of this chemical class as functional alpha 1-adrenoceptor antagonists. These compounds show promise in treating conditions like hypertension and lower urinary tract symptoms due to their selective antagonistic action (Elworthy et al., 1997).

Properties

Molecular Formula

C25H25N5

Molecular Weight

395.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-pyridin-3-ylquinazolin-4-amine

InChI

InChI=1S/C25H25N5/c1-2-7-19(8-3-1)18-30-15-12-21(13-16-30)27-25-22-10-4-5-11-23(22)28-24(29-25)20-9-6-14-26-17-20/h1-11,14,17,21H,12-13,15-16,18H2,(H,27,28,29)

InChI Key

FPSNRFFFQDOELT-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4)CC5=CC=CC=C5

Canonical SMILES

C1CN(CCC1NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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